Cas no 2460285-45-2 (1,​2-​Ethanediamine, 1,​2-​di-​2-​naphthalenyl-​, (1R,​2R)​-)

1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- is a chiral diamine compound featuring a 1,2-ethylenediamine core substituted with naphthalene groups at each nitrogen atom. Its stereospecific (1R,2R) configuration makes it valuable as a ligand in asymmetric catalysis, particularly for enantioselective synthesis. The rigid naphthalene moieties enhance steric and electronic control in metal coordination, improving selectivity in reactions such as hydrogenation or C–C bond formation. This compound is also useful in the preparation of chiral auxiliaries or frameworks for supramolecular chemistry. Its high purity and defined stereochemistry ensure reproducibility in research and industrial applications.
1,​2-​Ethanediamine, 1,​2-​di-​2-​naphthalenyl-​, (1R,​2R)​- structure
2460285-45-2 structure
Product Name:1,​2-​Ethanediamine, 1,​2-​di-​2-​naphthalenyl-​, (1R,​2R)​-
CAS No:2460285-45-2
MF:C22H20N2
MW:312.41
CID:5073667
Update Time:2025-06-27

1,​2-​Ethanediamine, 1,​2-​di-​2-​naphthalenyl-​, (1R,​2R)​- Chemical and Physical Properties

Names and Identifiers

    • 1,​2-​Ethanediamine, 1,​2-​di-​2-​naphthalenyl-​, (1R,​2R)​-
    • Inchi: 1S/C22H20N2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21-22H,23-24H2/t21-,22-/m1/s1
    • InChI Key: FAHMSYSXFWQYOW-FGZHOGPDSA-N
    • SMILES: C1([C@H]([C@H](N)C2C=CC3=CC=CC=C3C=2)N)=CC2C(=CC=CC=2)C=C1

1,​2-​Ethanediamine, 1,​2-​di-​2-​naphthalenyl-​, (1R,​2R)​- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj2159-100mg
1,​2-​Ethanediamine, 1,​2-​di-​2-​naphthalenyl-​, (1R,​2R)​-
2460285-45-2 95%
100mg
¥0.0 2024-07-19

Additional information on 1,​2-​Ethanediamine, 1,​2-​di-​2-​naphthalenyl-​, (1R,​2R)​-

1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)-

The compound 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- with CAS No. 2460-285-45-2 is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of ethanediamine, a simple diamine with two amino groups attached to a two-carbon chain. However, the substitution of both amino groups with naphthalenyl groups introduces unique electronic and structural properties that make it valuable for various applications.

The naphthalenyl substituents attached to the ethanediamine backbone are aromatic heterocycles consisting of two fused benzene rings. These groups contribute to the compound's stability and enhance its ability to participate in π-π interactions, which are critical in many chemical reactions and material assemblies. The stereochemistry of the compound is defined by its (1R,2R) configuration, which refers to the spatial arrangement of the substituents around the chiral centers at positions 1 and 2 of the ethane chain.

Recent studies have highlighted the potential of 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- as a building block in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The ability of this compound to act as a ligand for metal ions has been extensively explored due to its unique combination of donor atoms and aromaticity. For instance, researchers have demonstrated that this compound can coordinate with transition metals like copper and zinc to form porous MOFs with high surface areas and selectivities for gas adsorption.

In addition to its role in materials science, 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- has shown promise in catalysis. The compound's chiral centers make it an excellent candidate for asymmetric catalysis applications. Recent experiments have shown that when used as a chiral ligand in palladium-catalyzed cross-coupling reactions, it can induce high enantioselectivity in the formation of complex organic molecules.

The synthesis of 1,2-Ethanediamine, 1,2-di-2-naphthalenyl-, (1R,2R)- typically involves multi-step processes that require precise control over stereochemistry. One common approach involves the coupling of naphthalene derivatives with an ethylenediamine backbone under specific reaction conditions. The stereochemical outcome is often influenced by the choice of reagents and reaction conditions during the synthesis process.

From an environmental standpoint, researchers have also investigated the biodegradability and toxicity of 1,

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